p-SCN-Bn-HOPO
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Overview
Description
The compound p-SCN-Bn-HOPO, also known as para-isothiocyanatobenzyl-1,2-hydroxypyridinone, is a bifunctional chelator. It is designed to form stable complexes with metal ions, particularly zirconium-89, which is used in positron emission tomography (PET) imaging. The compound has four 1,2-hydroxypyridinone groups on a spermine backbone with an isothiocyanate linker, making it an efficient and stable chelator for zirconium-89 .
Preparation Methods
The synthesis of p-SCN-Bn-HOPO involves multiple steps. Initially, the compound was synthesized in nine steps with multiple high-performance liquid chromatography (HPLC) purifications, resulting in an overall yield of about 1.4% . an improved synthesis method has been developed, which involves four steps and achieves a 14.3% overall yield . The synthetic route allows for variation in linker length and chemistries, which can be helpful in modifying in vivo clearance behaviors of future agents .
Chemical Reactions Analysis
p-SCN-Bn-HOPO undergoes various chemical reactions, primarily focusing on its chelation properties. The compound forms stable complexes with zirconium-89, which is crucial for its application in PET imaging . The chelation process involves the coordination of zirconium-89 with the four 1,2-hydroxypyridinone groups on the spermine backbone . The major product formed from this reaction is the zirconium-89-p-SCN-Bn-HOPO complex, which is used for radiolabeling antibodies .
Scientific Research Applications
p-SCN-Bn-HOPO has significant applications in scientific research, particularly in the field of molecular imaging. Its primary use is in the radiolabeling of antibodies for PET imaging . The compound forms stable complexes with zirconium-89, which provides high-quality imaging with low background and good tumor-to-organ contrast . This makes it an important next-generation bifunctional chelator for radioimmunoPET imaging . Additionally, the compound’s stability and efficiency make it suitable for further biological studies and wider applications in PET imaging .
Mechanism of Action
The mechanism of action of p-SCN-Bn-HOPO involves its ability to form stable complexes with metal ions, particularly zirconium-89 . The compound’s four 1,2-hydroxypyridinone groups on the spermine backbone coordinate with the zirconium-89 ion, forming a stable complex . This complex is then used to radiolabel antibodies, which can be tracked using PET imaging . The stability of the complex ensures low background and good tumor-to-organ contrast in imaging studies .
Comparison with Similar Compounds
p-SCN-Bn-HOPO is compared with other similar bifunctional chelators, such as p-SCN-Bn-DFO (deferoxamine) . The this compound ligand forms a more stable complex with zirconium-89 than p-SCN-Bn-DFO and drastically reduces the bone accumulation of free zirconium-89 in vivo . Other similar compounds include 3,4,3-LI-1,2-HOPO, which also demonstrates efficient binding of zirconium-89 and high stability . The unique structure of this compound, with its four 1,2-hydroxypyridinone groups, provides superior stability and efficiency in chelation compared to these similar compounds .
Properties
Molecular Formula |
C43H45N9O12S |
---|---|
Molecular Weight |
911.9 g/mol |
IUPAC Name |
1-hydroxy-N-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[4-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[2-(4-isothiocyanatophenyl)ethyl]amino]propyl]amino]butyl]amino]propyl]-6-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C43H45N9O12S/c53-36-13-3-9-32(49(36)61)40(57)44-22-7-25-46(41(58)33-10-4-14-37(54)50(33)62)23-1-2-24-47(42(59)34-11-5-15-38(55)51(34)63)26-8-27-48(43(60)35-12-6-16-39(56)52(35)64)28-21-30-17-19-31(20-18-30)45-29-65/h3-6,9-20,61-64H,1-2,7-8,21-28H2,(H,44,57) |
InChI Key |
WHWUNEASNJESIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C(=C1)C(=O)NCCCN(CCCCN(CCCN(CCC2=CC=C(C=C2)N=C=S)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O)C(=O)C5=CC=CC(=O)N5O)O |
Origin of Product |
United States |
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